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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1574295

Get Quote

Before initiating your in vivo studies, it is critical to understand the quantitative boundaries of

CEP-28122. The table below summarizes the validated pharmacological and dosing

parameters required for successful experimental design.
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Parameter Value / Description Causality & Context

Target Kinase (Primary) ALK (IC50: 1.9 ± 0.5 nM)[1]

Highly selective inhibition of

recombinant ALK kinase

activity prevents off-target

toxicity[1].

Secondary Target Flt4 (IC50: 46 ± 10 nM)[2]

Minor cross-reactivity; rarely

manifests phenotypically at

standard ALK-targeting

doses[2].

In Vivo Dosing Range 3 mg/kg to 100 mg/kg[1]

Dose-dependent response;

lower doses inhibit transiently,

higher doses drive tumor

regression[1].

Administration Route Oral Gavage (PO)[1]

Excellent oral bioavailability

allows for systemic distribution

to subcutaneous xenografts[1].

Target Inhibition (PD)
>90% inhibition for >12

hours[3]

Achieved at 30 mg/kg; critical

threshold for sustained

apoptosis in ALK-positive

tumors[3].

Standard Vehicle
10% DMSO + 40% PEG300 +

5% Tween 80 + 45% Saline[4]

Ensures complete

solubilization of the

hydrophobic mesylate salt

form[4].
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(Sonication recommended)

Add 40% PEG300
& 5% Tween 80

Add 45% Saline/PBS
(Final Working Solution)

Oral Gavage (PO)
30 - 55 mg/kg BID

Ex Vivo PD Analysis
(Tumor Harvest at 2h, 6h, 12h)

 Pharmacodynamics
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Fig 1: Step-by-step in vivo formulation and dosing workflow for CEP-28122.
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FAQ & Troubleshooting Guide
Q1: How do I formulate CEP-28122 for oral gavage to
ensure optimal bioavailability and avoid precipitation?
Causality & Context: CEP-28122 is highly hydrophobic. While utilizing the mesylate salt form

improves aqueous solubility compared to the free base[2], improper sequential addition of

excipients will cause micro-precipitates. This leads to erratic gastrointestinal absorption and

high intra-group PK variability.

Self-Validating Protocol: CEP-28122 Formulation (e.g., 2 mg/mL Working Solution)

Solubilization: Weigh the required amount of CEP-28122 mesylate salt. Add 10% (v/v)

DMSO. Vortex and sonicate until the solution is completely clear.

Validation Check: Hold the tube against a light source; no particulates or cloudiness

should be visible.

Surfactant & Co-solvent Addition: Add 40% (v/v) PEG300 and mix thoroughly. Next, add 5%

(v/v) Tween 80 and vortex vigorously.

Causality: PEG300 acts as a co-solvent, while Tween 80 coats the hydrophobic

molecules, preventing drug precipitation upon introduction to the aqueous phase[4].

Aqueous Phase: Slowly add 45% (v/v) Saline (or PBS/ddH2O) dropwise while continuously

vortexing to prevent localized crashing out of the compound[4].

Administration: Administer via oral gavage (PO) immediately. Do not store the final aqueous

mixture for more than 24 hours to ensure compound stability.

Q2: We are administering 10 mg/kg orally but are not
observing sustained tumor regression in our Sup-M2
xenograft model. What is the optimal dosing schedule?
Causality & Context: Tumor regression requires sustained, continuous inhibition of ALK

signaling. While a single 10 mg/kg dose achieves near-complete inhibition of NPM-ALK
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phosphorylation for up to 6 hours, the inhibition drops significantly by 12 hours[1]. Intermittent

target inhibition allows tumor cells to recover, re-activate survival pathways, and proliferate.

Solution: To achieve tumor stasis or complete regression, the dosage must be increased and

administered twice daily (BID).

Optimal Efficacy Dose: 30 mg/kg to 55 mg/kg BID[1].

At 30 mg/kg BID, complete or near-complete tumor regression is consistently observed in

ALK-positive ALCL, NSCLC (e.g., NCI-H2228), and neuroblastoma xenografts[3].

Expert Insight: Always align your dosing interval with the pharmacodynamic (PD) half-life of

target inhibition, not just the plasma PK half-life.

Q3: How do I accurately measure target engagement
(PD) ex vivo to validate my chosen dosage?
Causality & Context: Validating that CEP-28122 reaches the tumor microenvironment and

effectively inhibits ALK is critical. You must measure the phosphorylation status of ALK (e.g.,

Y664 on NPM-ALK) and its downstream effectors[5].

Self-Validating Protocol: Ex Vivo PD Analysis

Tumor Harvest: Euthanize mice at specific time points post-dose (e.g., 2h, 6h, 12h).

Immediately excise the tumor and snap-freeze it in liquid nitrogen.

Causality: Endogenous phosphatases act rapidly post-mortem; snap-freezing preserves

the exact in vivo phosphorylation state.

Lysis: Homogenize the tumor tissue in RIPA buffer heavily supplemented with fresh protease

and phosphatase inhibitor cocktails.

Immunoblotting: Run lysates on SDS-PAGE. Probe for phospho-ALK (Y664), total ALK,

phospho-STAT3, phospho-AKT, and phospho-ERK1/2.

Validation: A successful 30 mg/kg dose should demonstrate >90% reduction in phospho-ALK

at 12 hours post-dose compared to vehicle-treated controls[3].
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Q4: My ALK-negative control xenograft (e.g., HCT-116 or
NB-1691) is showing slight growth inhibition. Is CEP-
28122 causing off-target toxicity?
Causality & Context: CEP-28122 is highly selective for ALK and has demonstrated marginal to

no antitumor activity against ALK-negative human tumor xenografts (like HCT-116 or NB-1691)

under standard dosing regimens (30-55 mg/kg)[1][3]. If you observe growth inhibition in these

controls, it is likely an artifact of the experimental setup rather than off-target drug activity.

Troubleshooting Steps:

Verify Formulation Toxicity: Ensure the vehicle (DMSO/PEG300/Tween 80) is not causing

systemic toxicity. Compare the ALK-negative treated group strictly to a vehicle-only control

group, not an untreated group.

Check Dosing Volume: Ensure the oral gavage volume does not exceed 10 mL/kg for mice.

Excessive volume can cause gastrointestinal stress, reduced food intake, and weight loss,

mimicking drug toxicity.

Confirm ALK Status: Re-validate the ALK negativity of your xenograft line via Western blot

prior to implantation.
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Fig 2: Mechanism of action of CEP-28122 inhibiting ALK and downstream survival pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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